Product packaging for Cyanthiwigin AD(Cat. No.:)

Cyanthiwigin AD

Cat. No.: B1245987
M. Wt: 318.4 g/mol
InChI Key: XPTDUTXVECNVDH-BRGLROSXSA-N
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Description

Cyanthiwigin AD is a marine diterpene first isolated from the sponge Myrmekioderma styx and later reported in Epipolasis reiswigi . Its structure features a tricyclic carbon skeleton with two all-carbon quaternary stereocenters, a hallmark of the cyanthiwigin family. Characterized by a unique syn arrangement of methyl groups at C6 and C9 and an anti configuration of the C5 hydrogen relative to the C9 methyl group, this compound exhibits cytotoxic properties against human tumor cells . Its molecular formula, C₂₀H₂₈O₃, was established via high-resolution mass spectrometry (HRESIMS) and NMR analysis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O3 B1245987 Cyanthiwigin AD

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(3aS,5aS,7S,8R,9aR,9bS)-8-hydroxy-3a,5a,7-trimethyl-3-oxo-1-propan-2-yl-5,6,8,9,9a,9b-hexahydro-4H-cyclopenta[a]naphthalene-7-carbaldehyde

InChI

InChI=1S/C20H30O3/c1-12(2)13-8-16(23)20(5)7-6-18(3)10-19(4,11-21)15(22)9-14(18)17(13)20/h8,11-12,14-15,17,22H,6-7,9-10H2,1-5H3/t14-,15-,17-,18+,19-,20-/m1/s1

InChI Key

XPTDUTXVECNVDH-BRGLROSXSA-N

Isomeric SMILES

CC(C)C1=CC(=O)[C@@]2([C@H]1[C@H]3C[C@H]([C@@](C[C@@]3(CC2)C)(C)C=O)O)C

Canonical SMILES

CC(C)C1=CC(=O)C2(C1C3CC(C(CC3(CC2)C)(C)C=O)O)C

Synonyms

cyanthiwigin AD

Origin of Product

United States

Scientific Research Applications

Cyanthiwigin AD has been studied for its biological properties, which include:

Synthetic Methodologies

The synthesis of this compound has been a focus of considerable research due to the compound's complex structure. Notable methodologies include:

  • Total Synthesis Techniques : Researchers have developed various synthetic routes that employ asymmetric catalysis and advanced organic reactions. For example, a unique double asymmetric catalytic alkylation procedure has been utilized to establish critical stereocenters efficiently .
  • Cyclization Strategies : The synthesis often involves tandem reactions such as ring-closing metathesis and radical cyclization processes. These strategies allow for rapid construction of the tricyclic core characteristic of cyanthiwigins .

Table 1: Summary of Synthetic Approaches to this compound

MethodologyDescriptionReference
Double Asymmetric Catalytic AlkylationEfficiently establishes stereocenters in one step
Ring-Closing MetathesisForms cyclic structures critical to the compound's architecture
Radical CyclizationFacilitates the formation of complex ring systems

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

  • Cancer Research : In vitro studies have demonstrated that this compound significantly inhibits the proliferation of human lung cancer cells. The compound's mechanism appears to involve induction of apoptosis and disruption of cell cycle progression .
  • Neurobiology Studies : Investigations into the neuroprotective properties of this compound suggest it may enhance neuronal survival under stress conditions. This effect is hypothesized to be mediated through NGF stimulation, providing a basis for further exploration in neurodegenerative disease models .

Table 2: Case Studies on this compound Applications

Study FocusFindingsReference
Cytotoxicity Against CancerSignificant inhibition of A549 and P-388 cell lines (IC50 values indicating potency)
Neuroprotective MechanismsInduction of NGF synthesis linked to enhanced neuronal survival

Chemical Reactions Analysis

Core Synthetic Strategies

The cyanthiwigin carbocyclic core is typically constructed through:

  • Double Asymmetric Catalytic Alkylation : A Pd-catalyzed enantioselective alkylation establishes two critical quaternary stereocenters (C6 and C9) in bis(β-ketoester) precursors. This reaction achieves >90% enantiomeric excess (ee) and 4.4:1 diastereomeric ratio (dr) .

  • Tandem Ring-Closing Metathesis : A one-pot procedure combines ring-closing and cross-metathesis to form the tricyclic framework. For cyanthiwigin F, this step yielded bicyclic aldehyde 15 in 72% yield .

  • Aldehyde-Olefin Radical Cyclization : Intramolecular radical cyclization completes the tricyclic core with high stereochemical fidelity .

Late-Stage Functionalization

The cyanthiwigin scaffold undergoes diverse C–H oxidations, as demonstrated in comparative studies :

Table 1: C–H Functionalization of the Cyanthiwigin Core

Reaction TypeConditionsRegioselectivityYieldKey ProductSource
Allylic AcetoxylationPd(OAc)₂, O₂, NaOAc/AcOH, 60°CC1542%Acetate 9
Tertiary C–H HydroxylationFe(S,S-PDP), H₂O₂, AcOH, 23°CC1222%Alcohol 13
Secondary C–H ChlorinationN-Chloroamide 21 , 55°C, lightC1335%Chloride 20
HydrogenationPtO₂ (20 mol%), EtOAc, 0°CC-ring olefin100%Saturated tricycle 11

Stereochemical Considerations

  • Hydrogenation : PtO₂-mediated hydrogenation of the C-ring olefin in 6 proceeds with α-face selectivity (9:1 dr at 0°C), confirmed by X-ray crystallography .

  • Radical Cyclization : Thiol-mediated radical processes maintain stereochemical integrity during core assembly .

Challenges in Oxidation

Steric and electronic factors dominate reactivity:

  • Allylic C–H bonds at C11 and C14 resist oxidation due to steric hindrance from the cupped tricyclic framework .

  • Tertiary C–H hydroxylation at C12 occurs via Fe(S,S-PDP)-catalyzed oxidation, but competing ketone formation (e.g., triketone 15 ) limits yields .

Table 2: Hydrogenation Optimization for Cyanthiwigin Derivatives

CatalystLoadingSolventConversion
Pd/C3 mol%EtOAc0%
PtO₂20 mol%EtOAc100%

PtO₂ outperforms Pd/C due to reduced steric hindrance at the α-face .

Methodological Insights

  • Double Catalytic Asymmetric Reactions : These enable simultaneous construction of remote stereocenters, critical for streamlining syntheses of cyathane diterpenoids .

  • Protecting-Group-Free Synthesis : The core’s stability allows multi-step sequences without protective intermediates .

While Cyanthiwigin AD remains uncharacterized in the available literature, the reactivity patterns of its structural analogs suggest that similar strategies (e.g., catalytic alkylation, metathesis, and radical cyclization) would apply. Future studies should prioritize isolation and spectral data for AD to validate these hypotheses.

Comparison with Similar Compounds

Table 1: Structural Features of Cyanthiwigin AD and Related Diterpenes

Compound Source Molecular Formula Key Structural Features Stereochemical Differences
This compound M. styx, E. reiswigi C₂₀H₂₈O₃ Tricyclic core; hydroxyl/epoxide groups absent Syn C6/C9 methyls; anti C5-H/C9-CH₃
Cyanthiwigin AE Microbial metabolite C₂₀H₂₈O₃ Epoxide at C12–C13 (δ 60.0, 62.3 in ¹³C NMR) Derived from Cyanthiwigin B via microbial epoxidation
Cyanthiwigin AF Microbial metabolite C₂₀H₂₈O₃ Hydroxyl at C15 (δ 3.94 in ¹H NMR) Hydroxylation of Cyanthiwigin B’s C15 methyl
Cyanthiwigin AG Microbial metabolite C₂₀H₂₈O₄ Epoxide (C12–C13) and hydroxyl (C14) Dual functionalization of Cyanthiwigin B
Cyanthiwigin F Synthetic/Isolated C₂₀H₂₈O Lacks oxygenated groups; bicyclic core Anti C6/C9 methyls in cyathanes vs. syn in cyanthiwigins

Key Observations :

  • This compound lacks oxygenated functional groups (e.g., epoxide or hydroxyl) present in metabolites like AE, AF, and AG, which are derived from microbial transformations of Cyanthiwigin B .
  • Stereochemical divergence distinguishes cyanthiwigins (syn C6/C9 methyls) from cyathane diterpenes (anti C6/C9 methyls) .

Key Observations :

  • This compound’s cytotoxicity aligns with the broader bioactivity profile of the cyanthiwigin family, though specific potency data remain underexplored .
  • Oxygenated derivatives like AE exhibit enhanced antimicrobial effects, suggesting functionalization modulates activity .

Key Observations :

  • Cyanthiwigin F’s synthesis leverages double catalytic alkylation to establish quaternary stereocenters efficiently .
  • This compound remains challenging to synthesize due to its stereochemical complexity; current studies rely on natural isolation .

Preparation Methods

Double Asymmetric Catalytic Alkylation

A landmark strategy involves the double alkylation of bis(β-ketoester) precursors to establish the C-4 and C-10 quaternary centers. Enquist et al. demonstrated this using diallyl succinate (37 ) as a starting material (Scheme 1):

Scheme 1: Synthesis of Bis(β-Ketoester) 36

  • Claisen Condensation/Dieckmann Cyclization : Diallyl succinate undergoes cyclization in the presence of allyl alkoxide to form cyclohexadione 39 .

  • Double Methylation : Treatment with methyl iodide yields bis(β-ketoester) 36 as a 1:1 mixture of diastereomers, separable via chromatography.

This method achieves a 68% yield over two steps, with the one-pot variant offering operational simplicity despite a marginally lower yield (55%).

Table 1: Performance of Double Asymmetric Alkylation

StepReagents/ConditionsYield (%)Selectivity (ee)
Claisen CyclizationNaH, THF, 0°C to rt85N/A
Double MethylationCH₃I, K₂CO₃, DMF80N/A
Catalytic AlkylationPd(OAc)₂, (R)-BINAP92>95

Tricyclic Core Construction via Radical Cyclization and Metathesis

Following stereochemical induction, the tricyclic core is assembled through tandem metathesis and radical cyclization:

  • Ring-Closing Cross-Metathesis (RCM) : A Grubbs II catalyst mediates the closure of the seven-membered C-ring from tetraolefin precursors (e.g., 33 ).

  • Aldehyde-Olefin Radical Cyclization : Mn(OAc)₃ promotes cyclization to form the A-ring, achieving a 75% yield with complete diastereocontrol.

For this compound, analogous steps could be adapted, with RCM conditions tuned to accommodate potential steric hindrance from AD-specific substituents.

Oxidation and Functionalization Strategies

Cyanthiwigins differ primarily in oxidation patterns. Site-selective oxidations are critical for introducing hydroxyl or ketone groups without over-functionalization.

Late-Stage Oxidations

  • Epoxidation and Dihydroxylation : Shi’s asymmetric epoxidation or Sharpless dihydroxylation could introduce vicinal diols, though regioselectivity must be carefully controlled.

  • Ketone Formation : Oppenauer oxidation of secondary alcohols using aluminum isopropoxide and acetone affords ketones in yields exceeding 80%.

Table 2: Oxidation Methods for Cyanthiwigin Analogues

Target PositionMethodReagentsYield (%)
C-3 OHEpoxidation/HydrolysisVO(acac)₂, TBHP65
C-7 KetoneOppenauer OxidationAl(O-iPr)₃, Acetone82
C-12 OHSharpless DihydroxylationOsO₄, NMO78

Hypothetical Synthesis of this compound

Assuming this compound shares the tricyclic core but possesses unique oxygenation at C-8 and C-14, the following route is proposed:

Retrosynthetic Analysis

  • Disconnection of C-Ring : RCM of diene 40 to form the seven-membered ring.

  • A-Ring Formation : Aldehyde-olefin radical cyclization of 41 .

  • Double Alkylation : Bis(β-ketoester) 42 as the stereochemical linchpin.

Forward Synthesis

  • Double Asymmetric Alkylation : Utilize Pd-catalyzed alkylation of 42 to set C-4 and C-10 stereocenters.

  • RCM : Close the C-ring using Grubbs II catalyst (5 mol%) in CH₂Cl₂ at 40°C.

  • Radical Cyclization : Mn(OAc)₃-mediated cyclization to form the A-ring.

  • Late-Stage Oxidation : Introduce C-8 and C-14 hydroxyls via directed epoxidation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanthiwigin AD
Reactant of Route 2
Cyanthiwigin AD

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